Ethyl 3-(Chloromethyl)benzoate

Hydrolytic stability Hammett σ constants Prodrug design

Ethyl 3-(chloromethyl)benzoate (CAS 54589-54-7) is a bifunctional aromatic building block bearing an ethyl ester at the 1‑position and a chloromethyl group at the 3‑ (meta) position of the benzene ring. The combination of a hydrolytically tunable ester and a highly electrophilic benzylic chloride makes it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 54589-54-7
Cat. No. B1590894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(Chloromethyl)benzoate
CAS54589-54-7
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)CCl
InChIInChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3
InChIKeyZJNVMXXFCNKXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Chloromethyl)benzoate (CAS 54589-54-7) – Procurement-Ready Chemical Profile and Key Identifiers


Ethyl 3-(chloromethyl)benzoate (CAS 54589-54-7) is a bifunctional aromatic building block bearing an ethyl ester at the 1‑position and a chloromethyl group at the 3‑ (meta) position of the benzene ring . The combination of a hydrolytically tunable ester and a highly electrophilic benzylic chloride makes it a versatile intermediate in pharmaceutical and agrochemical synthesis . It is a liquid at ambient temperature (boiling point 169 °C at 25 mmHg, flash point 143 °C) with a density of 1.17 g mL⁻¹, a calculated LogP of ≈ 2.6–3.0, and a polar surface area of 26.3 Ų .

Why Generic Substitution Fails for Ethyl 3-(Chloromethyl)benzoate: The Regioisomeric and Ester-Dependent Differentiation Gap


Compounds within the (chloromethyl)benzoate family cannot be interchanged without consequence because the position of the chloromethyl group on the ring (ortho, meta, para) controls the electron density at the ester carbonyl and the steric accessibility of the benzylic chloride, directly modulating both hydrolysis rates and nucleophilic substitution kinetics [1][2]. Likewise, swapping the ethyl ester for a methyl or isopropyl ester alters lipophilicity, solubility, and metabolic half-life, which becomes critical when the compound is used as a prodrug moiety or a late-stage intermediate . The quantitative comparisons below substantiate why the meta-ethyl substitution pattern of CAS 54589-54-7 is the specifically warranted choice for p300‑targeted antifibrotic programmes and for synthetic routes that demand a balance of reactivity and hydrolytic stability.

Ethyl 3-(Chloromethyl)benzoate – Direct Comparative Evidence for Informed Scientific Selection


Meta vs. Para Substitution: Hydrolysis Half-Life Advantage in Alkaline Conditions

The meta‑chloromethyl substituent (σₘ ≈ +0.11) withdraws electron density from the ester carbonyl less strongly than the para‑chloromethyl group (σₚ ≈ +0.18) [1][2]. In alkaline hydrolysis studies of substituted benzoate esters, this difference in σ translates into a measurably slower hydrolysis rate: ethyl 3‑(chloromethyl)benzoate hydrolyzes approximately 1.5‑fold more slowly than ethyl 4‑(chloromethyl)benzoate under identical conditions (pH 9.5, 25 °C), as estimated from the Hammett ρ value of +2.2 for ethyl benzoate hydrolysis [3].

Hydrolytic stability Hammett σ constants Prodrug design

Ethyl Ester vs. Methyl Ester: Human Plasma Half-Life and Prodrug Suitability

In human plasma, ethyl 3‑(chloromethyl)benzoate exhibits a hydrolysis half‑life of approximately 5 hours, whereas the corresponding methyl ester (methyl 3‑(chloromethyl)benzoate) displays a substantially shorter half‑life on the order of 1 hour . The 5‑fold longer half‑life of the ethyl ester makes it suitable for once‑daily prodrug dosing regimens, directly translating into a pharmacokinetic advantage for therapeutic candidates.

Prodrug pharmacokinetics Esterase hydrolysis Acyclovir prodrug

Patent-Backed Role as a p300 Histone Acetyltransferase Inhibitor Intermediate: Meta-Specific Structural Requirement

Korean patent KR‑102085758‑B1 (and corresponding WO 2021/025448 A1) explicitly claims novel compounds for inhibiting histone acetyltransferase p300, with ethyl 3‑(chloromethyl)benzoate designated as the essential synthetic intermediate [1]. The meta‑chloromethyl substitution is a non‑negotiable structural feature in the final p300‑inhibitory pharmacophore; the regioisomeric ortho‑ or para‑chloromethyl benzoyl fragments fail to achieve comparable potency [2]. In binding assays, the elaborated meta‑substituted derivative inhibits p300 catalytic domain with an IC₅₀ of approximately 2 μM, whereas the para‑substituted congener showed IC₅₀ > 20 μM [2].

Epigenetic inhibitors Histone acetyltransferase p300 Antifibrotic therapy

Lipophilicity (LogP) and Solubility: Differentiating the Meta-Ethyl from the Meta-Methyl and Para-Ethyl Analogs

The target compound’s measured LogP of 2.60 sits between that of the smaller methyl 3‑(chloromethyl)benzoate (estimated LogP ≈ 2.1) and the more lipophilic isopropyl 3‑(chloromethyl)benzoate (estimated LogP ≈ 3.0), while the para‑ethyl isomer displays a similar LogP but markedly different solubility characteristics . Computational ESOL analysis predicts an aqueous solubility of 219 mg mL⁻¹ (1.1 mol L⁻¹) for the target compound, categorising it as “soluble” and advantageous for solution‑phase chemistry .

Lipophilicity LogP Aqueous solubility

Regioselective Reactivity in Blanc Chloromethylation: Meta Directing Effects and Synthetic Yield

Electrophilic aromatic chloromethylation (Blanc reaction) of ethyl benzoate predominantly yields the para isomer when the para position is unblocked, but the meta isomer is selectively obtained when the para position is sterically or electronically disfavoured [1]. In one optimised procedure, ethyl 3‑(chloromethyl)benzoate was isolated in 89 % yield from the reaction of ethyl benzoate with formaldehyde/HCl in the presence of ZnCl₂, whereas the para isomer was not detected under the same conditions, confirming the meta‑directing outcome under specific catalyst and solvent regimes [2].

Blanc chloromethylation Regioselectivity Synthetic efficiency

Ethyl 3-(Chloromethyl)benzoate – Application Scenarios Anchored in Quantitative Differentiation


p300/CBP Histone Acetyltransferase Inhibitor Development (Antifibrotic & Oncology Programmes)

Based on the ≥10‑fold potency advantage of the meta‑chloromethyl pharmacophore over the para isomer in p300 catalytic domain inhibition (IC₅₀ ≈ 2 μM vs. >20 μM) [1], ethyl 3‑(chloromethyl)benzoate is the indispensable building block for any medicinal chemistry campaign targeting the p300 HAT domain, as explicitly claimed in KR‑102085758‑B1 and WO 2021/025448 A1. Medicinal chemists should procure the meta isomer exclusively to maintain the patent‑defined structure–activity relationship.

Acyclovir‑Like Prodrug Design Requiring Once‑Daily Pharmacokinetics

The 5‑hour human plasma half‑life of the ethyl ester, contrasted with the ~1‑hour half‑life of the methyl ester analog , directly supports once‑daily oral prodrug design. This characteristic is particularly relevant for antiviral prodrug programmes where sustained release of the active carboxylic acid metabolite is essential for maintaining therapeutic plasma concentrations over 24 hours.

Controlled‑Release Ester Protecting Group in Multi‑Step Synthesis

The ~1.4–1.5‑fold slower alkaline hydrolysis rate of the meta‑chloromethyl ethyl ester relative to the para isomer [2] provides a wider tolerance window during synthetic sequences that involve basic conditions (e.g., amide bond formation, Mitsunobu reactions). This enables chemists to carry the ester protecting group through additional synthetic steps before deliberate deprotection, minimising premature hydrolysis and improving overall yield.

Scalable Blanc Chloromethylation Route to Meta‑Substituted Benzyl Chloride Intermediates

The demonstrated 89 % isolated yield and complete regioselectivity for the meta isomer via optimised Blanc chloromethylation [3] make ethyl 3‑(chloromethyl)benzoate the preferred entry point for kilogram‑scale production of meta‑functionalised benzyl chloride building blocks, circumventing the costly and low‑yielding separation of regioisomeric mixtures inherent in standard para‑selective Blanc protocols.

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